(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
(E)-Methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic small molecule featuring:
- A tetrahydrobenzo[b]thiophene core, which confers rigidity and lipophilicity.
- A cyanoacrylamide moiety, enabling conjugation and hydrogen bonding.
- A 4-nitrophenyl substituent, providing strong electron-withdrawing effects.
This compound is synthesized via Knoevenagel condensation, a method widely used for cyanoacrylamide derivatives . Its structural uniqueness lies in the nitro group at the para position of the phenyl ring, which influences electronic properties and biological interactions.
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(4-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-28-20(25)17-15-4-2-3-5-16(15)29-19(17)22-18(24)13(11-21)10-12-6-8-14(9-7-12)23(26)27/h6-10H,2-5H2,1H3,(H,22,24)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSSVMQMFSIPTL-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Acrylamide Intermediate: The initial step involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base to form the corresponding 2-cyano-3-(4-nitrophenyl)acrylamide.
Cyclization to Form the Benzo[b]thiophene Ring: The acrylamide intermediate undergoes cyclization with a suitable thiophene precursor under acidic or basic conditions to form the tetrahydrobenzo[b]thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The nitro group can undergo nucleophilic aromatic substitution to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic aromatic substitution can be performed using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzo[b]thiophene core structure with multiple functional groups, including a cyano group and an acrylamide moiety. This structural diversity contributes to its reactivity and potential applications in medicinal chemistry. The synthesis typically involves multi-step organic reactions that require precise control of conditions to achieve desired stereochemistry and functionalization.
Synthesis Overview
The synthesis process generally includes:
- Formation of the benzo[b]thiophene core : This can be achieved through cyclization reactions involving thiophene derivatives.
- Introduction of the cyano group : Often accomplished via nucleophilic substitution or addition reactions.
- Acrylamide formation : This step may involve coupling reactions with appropriate amines.
- Final purification : Techniques such as chromatography are employed to isolate the desired product.
Biological Activities
Recent studies have highlighted several biological activities associated with (E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:
Anticancer Properties
Research indicates that compounds within this class exhibit significant anticancer effects. For example:
- Cell Viability Assays : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) have shown that derivatives induce apoptosis and inhibit cell proliferation with IC50 values around 23.2 µM.
- Mechanism of Action : The compound disrupts tubulin dynamics, which is crucial for mitotic spindle formation during cell division.
Anti-inflammatory Effects
Compounds derived from this scaffold have been shown to modulate inflammatory pathways:
- Cytokine Inhibition : Certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
Analgesic Activity
The analgesic properties of related compounds have been assessed using animal models:
- Pain Relief Studies : Some derivatives demonstrated pain relief comparable to standard analgesics like metamizole.
Breast Cancer Model
A study involved treating MCF-7 cells with a tetrahydrobenzo[b]thiophene derivative, resulting in significant apoptosis induction and cell cycle arrest at the G2/M phase. The effectiveness at low concentrations suggests potential therapeutic applications in breast cancer treatment.
Inflammation Model
In experiments evaluating anti-inflammatory effects against lipopolysaccharide-induced inflammation in macrophages, significant reductions in inflammatory markers were observed when treated with tetrahydrobenzo[b]thiophene derivatives.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:
- Substituents : Groups such as methoxy and isopropoxy enhance anticancer potency.
- Functional Groups : The presence of cyano and acrylamide moieties is critical for inducing apoptosis through specific molecular interactions.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound may also induce oxidative stress or interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The biological and physicochemical properties of tetrahydrobenzo[b]thiophene derivatives are highly dependent on substituents. Key analogs include:
Key Observations :
Stereochemical and Isomeric Differences
The (E)-configuration of the target compound’s acrylamido group ensures planar geometry, optimizing conjugation and intermolecular interactions. In contrast, the (Z)-isomer (CAS 292057-56-8) adopts a non-planar structure, reducing binding efficiency to flat biological targets .
Ester vs. Carboxamide Modifications
However, ester derivatives generally exhibit better cell permeability due to increased lipophilicity .
Analytical Data
- NMR/IR: The nitro group in the target compound causes distinct deshielding in ¹H NMR (δ ~8.2–8.5 ppm for aromatic protons) and a strong IR peak at ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
- Mass Spectrometry : HRMS-ESI confirms molecular weights (e.g., 522.62 for Compound 5a vs. 381.45 for the Z-isomer) .
Biological Activity
The compound (E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is part of a class of tetrahydrobenzo[b]thiophene derivatives known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential as an antitumor agent, antioxidant, and antibacterial properties, supported by various studies and data.
Chemical Structure and Synthesis
The compound features a tetrahydrobenzo[b]thiophene core, which is recognized for its therapeutic potential. The synthesis involves the reaction of β-enaminonitriles with various electrophilic agents, leading to the formation of multiple derivatives with distinct biological activities .
Antitumor Activity
Tetrahydrobenzo[b]thiophenes have been identified as promising anticancer agents. The compound has shown significant cytotoxicity against several cancer cell lines. For instance:
- IC50 Values : In studies involving MCF-7 breast cancer cells, the compound exhibited an IC50 range from 23.2 to 49.9 μM, indicating potent antitumor activity compared to standard chemotherapeutics like 5-FU .
- Mechanism of Action : The antitumor activity is attributed to the compound's ability to induce apoptosis and necrosis in cancer cells. Flow cytometry analysis revealed that it causes G2/M-phase cell cycle arrest, leading to genetic material degradation and apoptosis induction .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using various assays:
- DPPH Scavenging Activity : The compound demonstrated substantial radical scavenging activity against DPPH radicals.
- Nitric Oxide Scavenging : It effectively inhibited nitric oxide production in vitro.
- Lipid Peroxidation : The compound also showed significant inhibition of iron-induced lipid peroxidation .
Antibacterial Activity
The antibacterial efficacy of this compound was assessed against both Gram-positive and Gram-negative bacteria:
- Inhibition Zones : Clear zones of inhibition were measured in agar diffusion assays. Compounds containing phenolic hydroxyl groups exhibited enhanced antibacterial activity due to their ability to interact with bacterial cell walls .
- Comparative Analysis : The presence of electron-donating groups on the phenyl rings significantly influenced antibacterial potency.
Data Summary
| Biological Activity | IC50 Value (μM) | Mechanism |
|---|---|---|
| Antitumor (MCF-7) | 23.2 - 49.9 | Induces apoptosis and cell cycle arrest |
| Antioxidant | Varies | Scavenges free radicals and inhibits lipid peroxidation |
| Antibacterial | Varies | Inhibits growth of Gram-positive bacteria |
Case Studies
- Antitumor Efficacy : A study demonstrated that the compound effectively reduced tumor size in vivo models while improving hematological parameters such as hemoglobin and RBC counts .
- Antioxidant Properties : In a comparative study with standard antioxidants, the compound showed superior activity in scavenging free radicals .
- Antibacterial Assessment : The compound was tested against Staphylococcus aureus and Bacillus subtilis, showing promising results that suggest its potential as a therapeutic agent in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
